

# Lcq908 (Pradigastat): A Deep Dive into its Discovery and Synthesis

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## Compound of Interest

Compound Name: *Lcq908*

Cat. No.: *B610185*

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## Abstract

**Lcq908**, also known as Pradigastat, is a potent and selective small-molecule inhibitor of diacylglycerol acyltransferase-1 (DGAT1). DGAT1 is a key enzyme in the triglyceride synthesis pathway, catalyzing the final step of triglyceride formation. By inhibiting this enzyme, Pradigastat effectively reduces the absorption of dietary fats and the secretion of chylomicrons, leading to a significant lowering of plasma triglyceride levels. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to **Lcq908**, tailored for professionals in the field of drug development and metabolic disease research.

## Discovery and Rationale

The discovery of **Lcq908** stems from the understanding of the crucial role of DGAT1 in lipid metabolism. Elevated postprandial triglyceride levels are a significant risk factor for various metabolic disorders. DGAT1, highly expressed in the small intestine, is responsible for the final stage of triglyceride synthesis before their incorporation into chylomicrons for transport in the bloodstream. Inhibition of DGAT1 was therefore identified as a promising therapeutic strategy to manage hypertriglyceridemia, particularly in conditions like familial chylomicronemia syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia.

The development of **Lcq908** involved the screening and optimization of small molecules for potent and selective inhibition of DGAT1. While the detailed structure-activity relationship (SAR) studies for the discovery of pradigastat are not extensively published in the public domain, the chemical structure of pradigastat, trans-4-(4-(5-((6-(trifluoromethyl)pyridin-3-yl)amino)pyridin-2-yl)phenyl)cyclohexaneacetic acid, indicates a diarylamine scaffold, a common motif in kinase inhibitors, suggesting a possible starting point in its discovery journey.

## Synthesis Pathway

While a detailed, step-by-step synthesis protocol from a primary research article or patent is not readily available in the public search results, the synthesis of diarylamine-containing compounds and substituted pyridines is a well-established area of organic chemistry. A plausible synthetic route can be conceptualized based on common organic reactions.

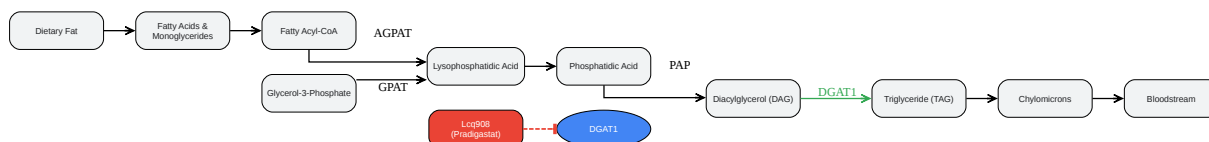
A potential retrosynthetic analysis suggests that the core diarylamine structure could be formed via a Buchwald-Hartwig amination or a similar cross-coupling reaction between a substituted aminopyridine and a pyridyl halide or triflate. The cyclohexaneacetic acid moiety could be introduced via various standard organic transformations.

## Mechanism of Action and Signaling Pathway

**Lcq908** exerts its therapeutic effect by directly inhibiting the enzymatic activity of DGAT1. DGAT1 is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the reaction between diacylglycerol (DAG) and a long-chain fatty acyl-CoA to form triglyceride (TAG).

The inhibition of DGAT1 by **Lcq908** disrupts the normal pathway of dietary fat absorption and processing in the enterocytes of the small intestine. This leads to a reduction in the synthesis and secretion of chylomicrons, the primary carriers of dietary triglycerides in the blood.

Below is a diagram illustrating the triglyceride synthesis pathway and the point of inhibition by **Lcq908**.



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Caption: Triglyceride synthesis pathway and **Lcq908**'s point of inhibition.

## Quantitative Data

The following tables summarize the key quantitative data for **Lcq908** (Pradigastat) based on available information.

Table 1: In Vitro Inhibitory Activity of **Lcq908**

Target	IC50 (μM)	Notes
DGAT1	0.157	Potent and selective inhibition. <a href="#">[1]</a> <a href="#">[2]</a>
BCRP	5	Inhibition of Breast Cancer Resistance Protein.
OATP1B1	1.66	Inhibition of Organic Anion-Transporting Polypeptide 1B1. <a href="#">[1]</a> <a href="#">[2]</a>
OATP1B3	3.34	Inhibition of Organic Anion-Transporting Polypeptide 1B3. <a href="#">[1]</a> <a href="#">[2]</a>
OAT3	0.973	Inhibition of Organic Anion Transporter 3. <a href="#">[1]</a> <a href="#">[2]</a>

Table 2: Pharmacokinetic Properties of **Lcq908**

Parameter	Value	Species	Notes
Metabolism	Primarily by UGT1A1 and UGT1A3	Human	Hepatic glucuronidation.[3]
Elimination	Feces via biliary pathway	Human	[3]
Food Effect	No clinically relevant impact on exposure	Human	Can be taken with or without food.[3]

Table 3: Clinical Efficacy of Pradigastat in Familial Chylomicronemia Syndrome (FCS) Patients

Dose	Reduction in Fasting Triglycerides	Study Duration
20 mg	41%	21 days[4][5]
40 mg	70%	21 days[4][5]

## Experimental Protocols

This section provides a detailed methodology for a key in vitro experiment to assess the activity of DGAT1 inhibitors like **Lcq908**.

### In Vitro DGAT1 Enzyme Activity Assay (Microsomal Assay)

This protocol describes a common method for measuring DGAT1 activity using a microsomal preparation from cells or tissues that express the enzyme. The assay quantifies the incorporation of a labeled fatty acyl-CoA into triglycerides.

Materials:

- Microsomal preparation containing DGAT1 (e.g., from insect cells overexpressing human DGAT1, or from intestinal tissue).

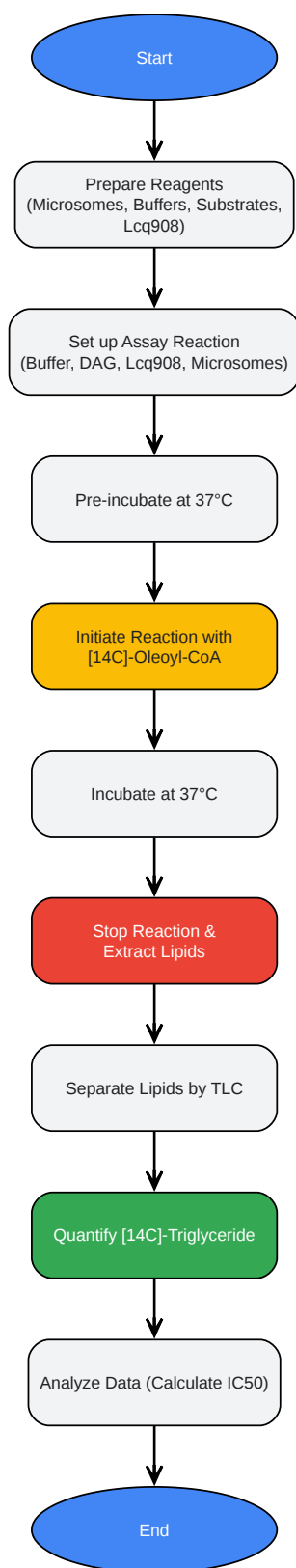
- Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl<sub>2</sub>, 1 mg/mL BSA (fatty acid-free).
- Substrates:
  - 1,2-Diacylglycerol (DAG) solution (e.g., 10 mM in DMSO).
  - [<sup>14</sup>C]-Oleoyl-CoA or other radiolabeled fatty acyl-CoA (specific activity ~50 mCi/mmol).
- **Lcq908** (Pradigastat) or other test inhibitors dissolved in DMSO.
- Stop Solution: Isopropanol:Heptane:Water (80:20:2, v/v/v).
- Heptane.
- Silica gel thin-layer chromatography (TLC) plates.
- TLC Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v).
- Scintillation cocktail and scintillation counter.

#### Procedure:

- Microsome Preparation: Thaw the microsomal preparation on ice. Determine the protein concentration using a standard method (e.g., BCA assay). Dilute the microsomes to the desired final concentration in the Assay Buffer.
- Inhibitor Preparation: Prepare serial dilutions of **Lcq908** in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
- Assay Reaction: a. In a microcentrifuge tube, add the following in order:
  - Assay Buffer.
  - DAG solution (final concentration typically 100-200 μM).
  - **Lcq908** solution or DMSO (for control).
  - Microsomal preparation (e.g., 5-10 μg of protein).b. Pre-incubate the mixture at 37°C for 10 minutes. c. Initiate the reaction by adding [<sup>14</sup>C]-Oleoyl-CoA (final concentration typically 10-20 μM). d. Incubate the reaction at 37°C for 15-30 minutes.

- Reaction Termination and Lipid Extraction: a. Stop the reaction by adding the Stop Solution. b. Add Heptane and vortex vigorously to extract the lipids. c. Centrifuge to separate the phases.
- TLC Separation: a. Spot the upper heptane phase onto a silica gel TLC plate. b. Allow the spots to dry completely. c. Develop the TLC plate in the Developing Solvent until the solvent front is near the top. d. Air-dry the TLC plate.
- Quantification: a. Visualize the lipid spots using autoradiography or by scraping the silica gel corresponding to the triglyceride band (identified using a standard) into a scintillation vial. b. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of DGAT1 inhibition for each concentration of **Lcq908** compared to the DMSO control. Determine the IC<sub>50</sub> value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Below is a diagram illustrating the experimental workflow for the in vitro DGAT1 assay.



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Caption: Experimental workflow for the in vitro DGAT1 enzyme activity assay.

## Conclusion

**Lcq908** (Pradigastat) is a significant development in the therapeutic landscape for managing severe hypertriglyceridemia, particularly in the context of familial chylomicronemia syndrome. Its targeted inhibition of DGAT1 provides a clear mechanism for reducing dietary fat absorption and chylomicron secretion. The data presented in this guide underscore its potency and clinical efficacy. Further research into the detailed synthesis and discovery process will undoubtedly provide deeper insights for the development of next-generation DGAT1 inhibitors and other therapies for metabolic disorders.

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